molecular formula C17H12F3N3O2 B2904248 4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946260-38-4

4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B2904248
CAS No.: 946260-38-4
M. Wt: 347.297
InChI Key: BAZYYCFGYJMVGA-UHFFFAOYSA-N
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Description

4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C17H12F3N3O2 and its molecular weight is 347.297. The purity is usually 95%.
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Scientific Research Applications

Molecular Imaging and Radioligand Development

Quinoline-2-carboxamide derivatives, such as "N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide," have been developed as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) using positron emission tomography (PET). These compounds, through the process of N-methylation, showed high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo (Matarrese et al., 2001).

Pharmacokinetics and Tissue Distribution

The pharmacokinetics and tissue distribution of novel ALK5 inhibitors, which are structurally related to the mentioned compound, have been studied for their potential to suppress renal and hepatic fibrosis and exert anti-metastatic effects. One such compound, "3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide" (IN-1130), showed significant oral bioavailability and distribution into liver, kidneys, and lungs, indicating its potential as an oral anti-fibrotic drug (Kim et al., 2008).

Synthesis of Novel Therapeutic Agents

Research on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, starting from compounds such as "4-hydrazino-8-(trifluoromethyl)quinoline," has yielded potential antimicrobial agents. These synthetic pathways involve reactions with ethoxymethylenecyanoacetate and ethoxymethylenemalononitrile, leading to compounds with significant antibacterial and antifungal activities (Holla et al., 2006).

Complexes for Photocatalytic and Magnetic Properties

The introduction of a quinoline–imidazole–monoamide ligand into reaction systems has resulted in the synthesis of octamolybdate-based complexes with promising electrocatalytic, photocatalytic, and magnetic properties. These complexes have shown potential in reducing inorganic bromate, nitrite, and hydrogen peroxide, as well as oxidizing ascorbic acid, suggesting their application in environmental and analytical chemistry (Li et al., 2020).

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-9-4-3-7-21-15(9)23-16(25)11-8-22-13-10(14(11)24)5-2-6-12(13)17(18,19)20/h2-8H,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZYYCFGYJMVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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